Computed Lipophilicity (XLogP3) Differential vs. 1-Benzylazetidin-3-ol
The target compound 1-(4-trifluoromethylbenzyl)azetidin-3-ol exhibits a computed XLogP3 of 1.8, compared to a value of 0.9 for the direct non-fluorinated analog 1-benzylazetidin-3-ol (CAS 54881-13-9) [1][2]. This represents an approximate doubling of lipophilicity (Δ = +0.9 log units) attributable solely to the para-CF₃ substitution on the benzyl ring. In the context of lead optimization, a logP shift of this magnitude routinely translates to altered membrane permeability, tissue distribution, and plasma protein binding profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 1-Benzylazetidin-3-ol (CAS 54881-13-9): XLogP3 = 0.9 |
| Quantified Difference | Δ XLogP3 = +0.9 log units (2.0-fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15). Values are computational predictions, not experimental logP measurements. |
Why This Matters
For procurement decisions, this logP differential determines whether a building block will yield screening compounds in the appropriate lipophilicity range; choosing the non-fluorinated analog would produce a library with systematically lower logP, potentially missing hydrophobic binding pockets.
- [1] PubChem Compound Summary for CID 58180460, 1-(4-Trifluoromethylbenzyl)azetidin-3-ol. XLogP3-AA: 1.8. View Source
- [2] PubChem Compound Summary for CID 3801345, 1-Benzylazetidin-3-ol (CAS 54881-13-9). XLogP3-AA: 0.9. View Source
